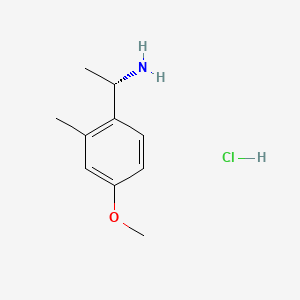
2-Bromo-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzohydrazide typically involves the reaction of 2-bromo-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxybenzoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of the hydrazide derivative, which can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products:
Schiff Bases: Formed by condensation with aldehydes or ketones.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound can be used in the synthesis of coordination complexes with metals, which may exhibit interesting optical or electronic properties.
Biological Studies: It has been investigated for its antimicrobial and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxybenzohydrazide depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary, but common mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
DNA Interaction: Intercalating into DNA, leading to disruption of replication and transcription processes.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives:
2-Bromo-5-methoxybenzohydrazide: Similar structure but with the methoxy group at the fifth position.
4-Methoxybenzohydrazide: Lacks the bromine substitution, which may affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and methoxy substituents in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives.
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-bromo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Clé InChI |
FPZIBQATTLPFKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)


![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)









![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)
